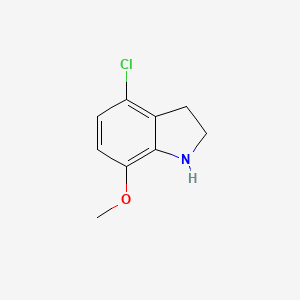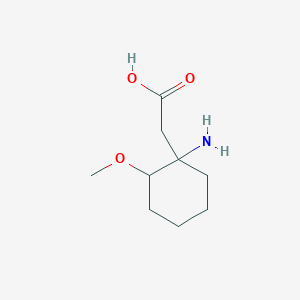
2-Cyclobutoxy-5-methylpyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclobutoxy-5-methylpyridin-3-amine is a chemical compound with the molecular formula C10H14N2O and a molecular weight of 178.23 g/mol It is a pyridine derivative, characterized by the presence of a cyclobutoxy group at the 2-position and a methyl group at the 5-position of the pyridine ring
Preparation Methods
The synthesis of 2-Cyclobutoxy-5-methylpyridin-3-amine involves several steps. One common method includes the reaction of 2-chloro-5-methylpyridine with cyclobutanol in the presence of a base such as potassium carbonate. The reaction is typically carried out under reflux conditions to facilitate the substitution of the chlorine atom with the cyclobutoxy group. The resulting intermediate is then subjected to amination using ammonia or an amine source to yield the final product .
Chemical Reactions Analysis
2-Cyclobutoxy-5-methylpyridin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents such as halides or organometallic compounds.
Scientific Research Applications
2-Cyclobutoxy-5-methylpyridin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of novel pyridine derivatives.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mechanism of Action
The mechanism of action of 2-Cyclobutoxy-5-methylpyridin-3-amine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyridine ring and functional groups. These interactions can modulate the activity of the target molecules, leading to various biological effects. Further research is needed to elucidate the precise pathways and molecular targets involved .
Comparison with Similar Compounds
2-Cyclobutoxy-5-methylpyridin-3-amine can be compared to other pyridine derivatives, such as:
2-Methoxy-5-methylpyridin-3-amine: Similar in structure but with a methoxy group instead of a cyclobutoxy group.
2-Ethoxy-5-methylpyridin-3-amine: Contains an ethoxy group, offering different chemical properties and reactivity.
2-Propoxy-5-methylpyridin-3-amine: Features a propoxy group, which can influence its biological activity and chemical behavior.
The uniqueness of this compound lies in its cyclobutoxy group, which can impart distinct steric and electronic effects, influencing its reactivity and interactions with other molecules .
Properties
Molecular Formula |
C10H14N2O |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
2-cyclobutyloxy-5-methylpyridin-3-amine |
InChI |
InChI=1S/C10H14N2O/c1-7-5-9(11)10(12-6-7)13-8-3-2-4-8/h5-6,8H,2-4,11H2,1H3 |
InChI Key |
KKABKTJSBFYTNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1)OC2CCC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



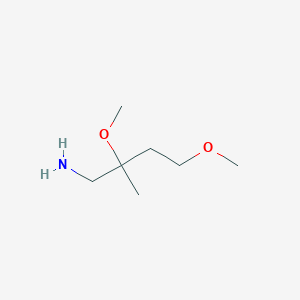
![4-{[1-(1,3-Thiazol-2-yl)ethyl]amino}cyclohexan-1-ol](/img/structure/B13313726.png)

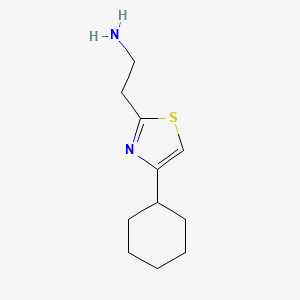

![4-[(Azetidin-3-yloxy)methyl]-2-methyl-2H-1,2,3-triazole](/img/structure/B13313748.png)

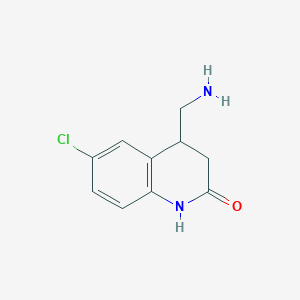
![1-methyl-N-[1-(3-methylthiophen-2-yl)ethyl]pyrrolidin-3-amine](/img/structure/B13313762.png)


